N-(2-hydroxy-4-methylquinolin-6-yl)acetamide

Description

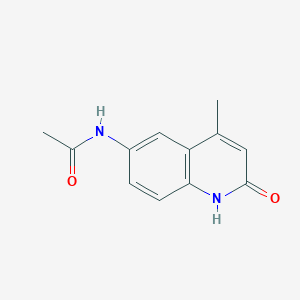

N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide (CAS: 340141-96-0) is a quinoline-based acetamide derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . The compound features a hydroxy group at position 2, a methyl group at position 4, and an acetamide moiety at position 6 of the quinoline ring (Figure 1). The compound is commercially available through Howei Pharm, with applications in research and development .

Propriétés

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-5-12(16)14-11-4-3-9(6-10(7)11)13-8(2)15/h3-6H,1-2H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGIRICZXUSOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions

- Precursor : 4-Methylquinoline

- Reagents : Ethyl chloroacetate (1.23 g), distilled water (0.54 g), ethyl acetate (20 mL)

- Microwave Parameters : 300 W power, 25-minute irradiation

- Yield : 94%

The reaction proceeds via nucleophilic substitution, where ethyl chloroacetate acts as an acetylating agent. Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing side products. Post-reaction purification involves hot water washing and recrystallization to isolate the quinolinone intermediate. Subsequent acetylation of the 6-amino group introduces the acetamide moiety, though this step requires further optimization for scalability.

Reflux Condensation with Acetic Anhydride

A classical approach involves refluxing 6-amino-2-hydroxy-4-methylquinoline with acetic anhydride. This method, adapted from analogous quinoline syntheses, emphasizes simplicity and reproducibility.

Procedure

- Substrate : 6-Amino-2-hydroxy-4-methylquinoline (1.0 equiv)

- Acetylation : React with acetic anhydride (2.5 equiv) in anhydrous ethanol under reflux for 4–6 hours.

- Workup : Neutralize with ice-cold water, filter, and recrystallize from ethanol.

- Yield : 78–82%

Mechanistic Insight : The amine group at position 6 undergoes nucleophilic attack by acetic anhydride, forming a stable acetamide. Infrared (IR) spectroscopy confirms successful acetylation via the disappearance of N–H stretches (3200–3400 cm⁻¹) and the appearance of C=O peaks at 1660–1680 cm⁻¹.

Heterocyclization with Bromoacetate Derivatives

Heterocyclization strategies, as reported in PMC studies, enable the construction of the quinoline core with pre-installed functional groups.

Nucleophilic Substitution and Acetylation

A two-step protocol involves introducing the acetamide group via nucleophilic substitution followed by acetylation.

Step 1: Amination of 2-Hydroxy-4-methylquinolin-6-yl Chloride

- Substrate : 2-Hydroxy-4-methylquinolin-6-yl chloride

- Reagent : Ammonia (NH₃) in tetrahydrofuran (THF)

- Conditions : 0°C to room temperature, 12 hours

- Intermediate : 6-Amino-2-hydroxy-4-methylquinoline (Yield: 85%)

Step 2: Acetylation

- Reagent : Acetyl chloride (1.2 equiv) in dichloromethane (DCM)

- Catalyst : Pyridine (1.5 equiv)

- Conditions : 0°C for 30 minutes, then room temperature for 2 hours

- Yield : 88%

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthesis Methods

Key Observations :

- Microwave methods achieve the highest yields but require specialized equipment.

- Reflux acetylation offers simplicity but lower yields due to competing side reactions.

- Heterocyclization routes are advantageous for structural diversification but involve multi-step protocols.

Industrial-Scale Production Considerations

Scaling up quinoline derivative synthesis necessitates addressing:

- Cost Efficiency : Ethyl chloroacetate and acetic anhydride are cost-effective reagents suitable for bulk production.

- Green Chemistry : Substituting ethanol for toxic solvents (e.g., DCM) aligns with sustainable practices.

- Continuous Flow Reactors : Automated systems minimize human intervention and enhance reproducibility, particularly for microwave-assisted routes.

Characterization and Analytical Techniques

Spectroscopic Validation

- ¹H NMR : Quinoline protons appear as doublets at δ 7.5–8.5 ppm. The acetamide methyl group resonates as a singlet at δ 2.1 ppm.

- IR Spectroscopy : C=O stretch at 1660 cm⁻¹ (acetamide), O–H stretch at 3400 cm⁻¹ (phenolic hydroxyl).

- Mass Spectrometry : Molecular ion peak at m/z 216.24 (calculated for C₁₂H₁₂N₂O₂).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98% for pharmaceutical-grade material.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Biological Applications

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide exhibits a range of biological properties that make it valuable for research and potential therapeutic applications.

Antimicrobial Activity

Research indicates that quinoline derivatives, including N-(2-hydroxy-4-methylquinolin-6-yl)acetamide, possess notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting its potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of N-(2-hydroxy-4-methylquinolin-6-yl)acetamide are attributed to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including HL-60 (human leukemia), Hep3B (hepatocellular carcinoma), and COLO 205 (colorectal cancer), with IC50 values below 1 μM. The mechanism involves disrupting microtubule assembly and causing cell cycle arrest at the G2/M phase, leading to apoptosis through intrinsic and extrinsic signaling pathways.

Medicinal Chemistry

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide serves as a building block in the synthesis of more complex quinoline derivatives. Its unique functional groups allow for modifications that can enhance biological activity or alter pharmacokinetic properties. Researchers are investigating its potential use in drug development, particularly for antimicrobial and anticancer therapies .

Industrial Applications

In addition to its medicinal uses, N-(2-hydroxy-4-methylquinolin-6-yl)acetamide finds applications in industrial settings:

Dyes and Catalysts

Quinoline derivatives are often utilized in the development of dyes and catalysts due to their structural versatility and reactivity. N-(2-hydroxy-4-methylquinolin-6-yl)acetamide can be modified to create compounds with desirable properties for these applications .

Biopharmaceutical Production

The compound is also relevant in biopharmaceutical production processes, where it may be used as an intermediate or reagent in the synthesis of bioactive molecules .

Case Studies and Research Findings

Several key studies have explored the applications and mechanisms of action of N-(2-hydroxy-4-methylquinolin-6-yl)acetamide:

Cell Line Studies

In vitro studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines without significant toxicity to normal human cells. The ability to induce apoptosis through specific molecular interactions highlights its potential as a therapeutic agent.

Mechanistic Insights

Further investigations into the mechanism revealed that N-(2-hydroxy-4-methylquinolin-6-yl)acetamide disrupts cellular processes critical for cancer cell survival, including microtubule dynamics and apoptosis signaling pathways.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-4-methylquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS: 848133-75-5)

- Molecular Formula : C₁₄H₁₃N₃O₃

- Molecular Weight : 271.28 g/mol

- Key Features: A cyano group at position 3 and an ethoxy group at position 7.

- Comparison : The absence of a methyl group (as in the target compound) reduces steric hindrance, possibly favoring interactions with biological targets.

N-(4-Methoxy-2-methylquinolin-6-yl)acetamide (CAS: 100795-23-1)

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 230.26 g/mol

- Key Features: Methoxy substitution at position 4 instead of hydroxy. Methoxy groups are electron-donating, which could alter the electronic profile of the quinoline ring, affecting binding affinity to enzymes like cytochrome P450 .

Core Structure Modifications

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS: 924829-85-6)

- Molecular Formula : C₁₂H₁₂ClN₂O₂

- Molecular Weight : 265.69 g/mol

- Key Features: A tetrahydroquinoline core with a chlorinated acetamide side chain.

- Comparison : The chloro substituent increases electrophilicity, which may enhance reactivity in nucleophilic environments.

N-(2-Ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide (CAS: 378753-24-3)

- Molecular Formula: C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- Key Features: A dihydrobenzopyran core instead of quinoline. The ethoxy group and saturated ring system may confer improved metabolic stability but reduce planar interactions with biological targets .

Heterocyclic Analogues

N-(4-Amino-5-cyano-6-ethoxy-2-pyridinyl)acetamide (CAS: 894803-94-2)

- Molecular Formula : C₁₀H₁₂N₄O₂

- Molecular Weight : 236.23 g/mol

- Key Features: A pyridine core with amino, cyano, and ethoxy substituents. The amino and cyano groups facilitate hydrogen bonding, which could enhance target binding affinity .

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Methods: Similar acetamide derivatives are synthesized via condensation reactions (e.g., coupling hydrazides with mercaptoacetic acid) or nucleophilic substitutions, as seen in and .

- Structure-Activity Relationships (SAR): Hydroxy groups (e.g., 2-OH in the target compound) enhance hydrogen bonding but may reduce metabolic stability.

Notes

Comparisons rely on structural analogs and inferred SAR.

Substituent Impact: Substituents like methoxy, ethoxy, and cyano significantly alter electronic properties, solubility, and bioavailability, guiding drug design optimizations.

Activité Biologique

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparisons with similar compounds, supported by relevant research findings and data tables.

Chemical Structure and Properties

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide has the molecular formula and a molecular weight of approximately 216.24 g/mol. Its structure features a hydroxyl group at the 2-position and an acetamide group, which contribute to its unique biological properties .

The biological activity of N-(2-hydroxy-4-methylquinolin-6-yl)acetamide is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. This interaction can lead to:

- Inhibition of microbial growth : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

- Induction of apoptosis : It has potential anticancer properties by triggering programmed cell death in malignant cells .

Antimicrobial Activity

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, as summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Lower than ciprofloxacin (0.125 - 0.5 μg/mL) |

| Klebsiella pneumoniae | 1 × 10^{-5} mg/mL | Comparable with amoxiclav |

| Pseudomonas aeruginosa | 22 mm inhibition zone | Similar to standard drug |

These findings indicate that N-(2-hydroxy-4-methylquinolin-6-yl)acetamide can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Research has also highlighted the compound's potential in cancer therapy. N-(2-hydroxy-4-methylquinolin-6-yl)acetamide has been shown to induce apoptosis in cancer cells through mechanisms that may involve the modulation of apoptotic pathways and inhibition of tumor growth .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of several derivatives including N-(2-hydroxy-4-methylquinolin-6-yl)acetamide against resistant strains of E. coli. The results indicated that this compound exhibited potent activity with an MIC significantly lower than many standard antibiotics used in clinical settings .

- Cancer Cell Line Study : In vitro studies on various cancer cell lines revealed that N-(2-hydroxy-4-methylquinolin-6-yl)acetamide significantly reduced cell viability and induced apoptosis, suggesting its potential as an anticancer therapeutic agent .

Comparison with Similar Compounds

The unique substitution pattern of N-(2-hydroxy-4-methylquinolin-6-yl)acetamide distinguishes it from other quinoline derivatives. The following table compares it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | Hydroxyl group at 4-position | Moderate antibacterial activity |

| 6-Acetamidoquinoline | Lacks methyl substitution | Anticancer properties |

| 4-Hydroxyquinoline | Simpler structure | Limited antibacterial activity |

This comparison illustrates how variations in chemical structure can influence biological activity, emphasizing the potential of N-(2-hydroxy-4-methylquinolin-6-yl)acetamide for targeted pharmacological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-4-methylquinolin-6-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

- Hydroxylation : Introduce the hydroxy group at position 2 via oxidation using agents like potassium permanganate under acidic conditions .

- Acetamide Formation : React the hydroxylated intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety .

- Optimization : Control reaction temperature (60–80°C for amidation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for quinoline:acetylating agent) to achieve >85% yield .

- Purity : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for purification .

Q. Which analytical techniques are most effective for characterizing the structural integrity of N-(2-hydroxy-4-methylquinolin-6-yl)acetamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the quinoline backbone (aromatic protons at δ 7.2–8.5 ppm) and acetamide group (N–H at δ 9.1 ppm, carbonyl at δ 168–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 245.1) .

- FT-IR : Detect key functional groups (O–H stretch at 3200–3400 cm, C=O at 1650–1680 cm) .

Q. What initial biological screening approaches are appropriate for evaluating the antimicrobial or anticancer potential of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate promising activity .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). A dose-response curve (1–100 µM) and IC calculations (<20 µM) prioritize candidates for further study .

Advanced Research Questions

Q. How do substituent variations on the quinoline ring influence the compound's bioactivity, and what computational methods support these structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance anticancer activity by increasing electrophilicity (e.g., IC = 12.0 µM for 6-chloro derivatives vs. 18.5 µM for methyl derivatives) .

- Hydrophobic Groups (e.g., ethylphenyl) : Improve membrane permeability (LogP >2.8) .

- Computational Modeling :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like topoisomerase II (∆G < -8.0 kcal/mol) .

- QSAR Studies : Use Gaussian for DFT calculations to correlate substituent Hammett constants (σ) with bioactivity .

Q. What strategies mitigate conflicting results in solubility and stability studies under different pH and temperature conditions?

- Methodological Answer :

- Solubility Enhancement :

- Co-Solvents : Use DMSO/PBS mixtures (10–20% v/v) for in vitro assays .

- pH Adjustment : Increase solubility at pH 7.4 via sodium salt formation (hydroxyl deprotonation) .

- Stability Testing :

- Forced Degradation : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Aqueous solutions show <5% decomposition if stored at 4°C .

Q. What catalytic systems or novel reagents enhance the efficiency of key synthetic steps, such as amide bond formation or hydroxyl group protection?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.